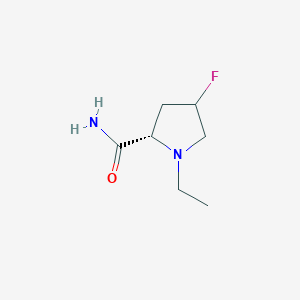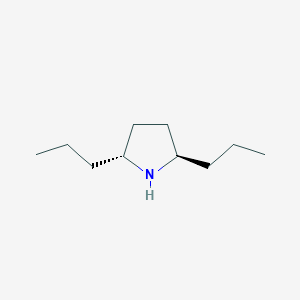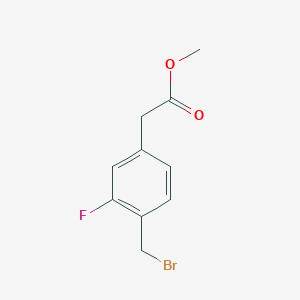
Methyl 4-(bromomethyl)-3-fluorophenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(bromomethyl)-3-fluorophenylacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a phenyl ring, which is further connected to an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(bromomethyl)-3-fluorophenylacetate typically involves the bromination of a precursor compound, such as 4-methyl-3-fluorophenylacetate. The bromination reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the methyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(bromomethyl)-3-fluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to introduce functional groups like carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
Applications De Recherche Scientifique
Methyl 4-(bromomethyl)-3-fluorophenylacetate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly in the design of molecules with anti-inflammatory, anti-cancer, or anti-viral properties.
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of Methyl 4-(bromomethyl)-3-fluorophenylacetate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is a reactive site for nucleophilic attack, leading to the formation of various derivatives. The fluorine atom can influence the electronic properties of the phenyl ring, affecting the compound’s reactivity and interactions with biological targets. In medicinal chemistry, the compound’s derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar structure but lacks the fluorine atom, affecting its reactivity and applications.
4-Bromomethyl-7-methoxycoumarin: Contains a coumarin ring instead of a phenyl ring, leading to different chemical properties and uses.
Methyl 4-bromobenzoate: Similar ester functionality but without the bromomethyl group, resulting in different reactivity.
Uniqueness
Methyl 4-(bromomethyl)-3-fluorophenylacetate is unique due to the presence of both bromomethyl and fluorine substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C10H10BrFO2 |
|---|---|
Poids moléculaire |
261.09 g/mol |
Nom IUPAC |
methyl 2-[4-(bromomethyl)-3-fluorophenyl]acetate |
InChI |
InChI=1S/C10H10BrFO2/c1-14-10(13)5-7-2-3-8(6-11)9(12)4-7/h2-4H,5-6H2,1H3 |
Clé InChI |
NWAOHHXNRPBVII-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC(=C(C=C1)CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


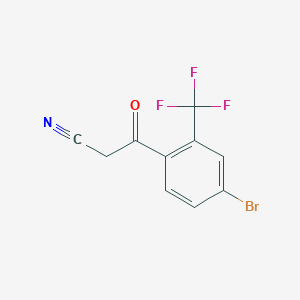
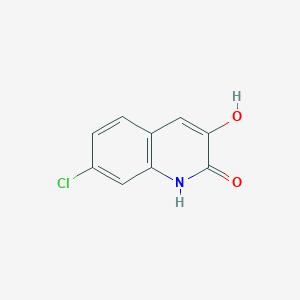


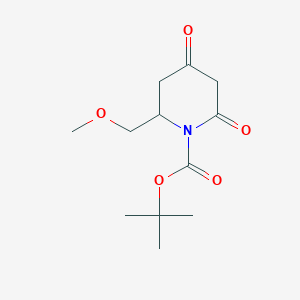
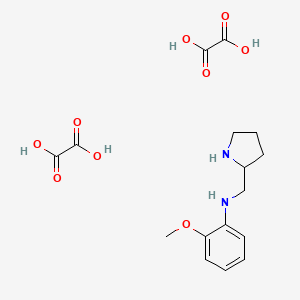


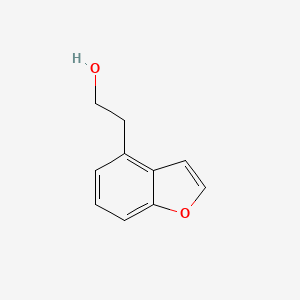
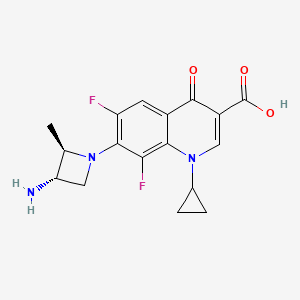
![4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile](/img/structure/B12862055.png)

